Computed Lipophilicity (XLogP3-AA) Comparison: 5-F-THIQ vs. Unsubstituted THIQ
5-Fluoro-1,2,3,4-tetrahydroisoquinoline exhibits a computed XLogP3-AA value of 1.4, whereas the non-fluorinated parent compound 1,2,3,4-tetrahydroisoquinoline has a computed XLogP3-AA value of 0.9 [1]. This represents a 0.5 log unit increase in predicted lipophilicity attributable solely to 5-fluoro substitution.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (unsubstituted) XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.5 log unit increase in XLogP3-AA predicts enhanced membrane permeability and altered tissue distribution for downstream products, which is critical when designing CNS-penetrant compounds or modulating oral bioavailability.
- [1] PubChem. Compound Summary: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (CID 16244394); 1,2,3,4-Tetrahydroisoquinoline (CID 5146). Computed XLogP3-AA values. View Source
